molecular formula C6H13Cl2N3 B13405155 (R)(-)-alpha-Methylhistamine dihydrochloride

(R)(-)-alpha-Methylhistamine dihydrochloride

Cat. No.: B13405155
M. Wt: 198.09 g/mol
InChI Key: WYTFQBBWJOPBCK-ZJIMSODOSA-N
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Description

®(-)-alpha-Methylhistamine dihydrochloride is a chemical compound known for its role as a selective agonist for histamine H3 receptors. This compound is often used in scientific research to study the physiological and pharmacological effects of histamine receptors, particularly in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®(-)-alpha-Methylhistamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with histamine, a naturally occurring biogenic amine.

    Methylation: The alpha position of histamine is methylated using a suitable methylating agent under controlled conditions.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of ®(-)-alpha-Methylhistamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Methylation: Large-scale methylation of histamine.

    Enantiomeric Resolution: Industrial resolution techniques to separate the ®-enantiomer.

    Purification: Purification steps to ensure high purity of the final product.

    Salt Formation: Conversion to dihydrochloride salt for stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

®(-)-alpha-Methylhistamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its primary amine form.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Primary amine derivatives.

    Substitution Products: Various substituted histamine derivatives.

Scientific Research Applications

®(-)-alpha-Methylhistamine dihydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reagent in organic synthesis and studying reaction mechanisms.

    Biology: Helps in understanding the role of histamine receptors in biological systems.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders.

    Industry: Used in the development of pharmaceuticals targeting histamine receptors.

Mechanism of Action

®(-)-alpha-Methylhistamine dihydrochloride exerts its effects by selectively binding to histamine H3 receptors. This binding inhibits the release of histamine and other neurotransmitters, modulating various physiological processes. The molecular targets include histamine H3 receptors located in the central nervous system, affecting pathways involved in wakefulness, appetite, and cognition.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Aminopiperidine dihydrochloride
  • ®-(-)-3-Piperidinamine dihydrochloride

Uniqueness

®(-)-alpha-Methylhistamine dihydrochloride is unique due to its high selectivity for histamine H3 receptors, making it a valuable tool in research focused on these receptors. Its ability to modulate neurotransmitter release sets it apart from other histamine analogs.

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

(2R)-2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1

InChI Key

WYTFQBBWJOPBCK-ZJIMSODOSA-N

Isomeric SMILES

C[C@H](CN)C1=CN=CN1.Cl.Cl

Canonical SMILES

CC(CN)C1=CN=CN1.Cl.Cl

Origin of Product

United States

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